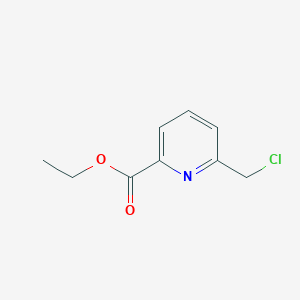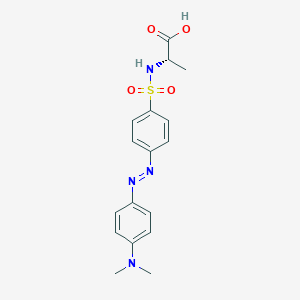
(S)-2-氨基-3-(2-氯-4-羟基苯基)丙酸
描述
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: Monochlorotyrosine , is an amino acid derivative with a chlorinated phenyl ring and a hydroxyl group It is structurally similar to tyrosine, but with a chlorine atom at the 2-position of the phenyl ring
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chlorination of tyrosine. This involves the selective introduction of a chlorine atom at the 2-position of the phenyl ring of tyrosine.
Industrial Production Methods: Large-scale production typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts and solvents to facilitate the chlorination process.
科学研究应用
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies and protein engineering.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds such as tyrosine kinase inhibitors target a variety of kinases involved in cancer, including several src-family kinases .
Mode of Action
It’s worth noting that similar compounds, such as tyrosine kinase inhibitors, inhibit the active and inactive conformations of the abl kinase domain .
Biochemical Pathways
Related compounds, such as tyrosine kinase inhibitors, are known to inhibit a spectrum of kinases involved in cancer .
Pharmacokinetics
Similar compounds, such as tyrosine kinase inhibitors, are primarily metabolized by the cyp3a4 isoform of cyp450 .
Result of Action
Similar compounds, such as tyrosine kinase inhibitors, are known to inhibit the uncontrolled activity of the abl tyrosine kinase .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as tyrosine kinase inhibitors, can be influenced by various factors, including the presence of certain mutations .
生化分析
Biochemical Properties
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the human estrogen receptor beta ligand-binding domain . This interaction is significant as it can influence the receptor’s activity and, consequently, various physiological processes. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either activation or inhibition of their functions.
Cellular Effects
The effects of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the estrogen receptor can lead to changes in gene expression patterns, affecting cellular growth, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as the estrogen receptor, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the receptor’s function. Furthermore, it can influence gene expression by acting as a ligand for transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of hormone receptor activity. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular functions and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For instance, its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or cells can enhance or inhibit particular biochemical processes .
Subcellular Localization
The subcellular localization of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can facilitate its interaction with transcription factors, thereby influencing gene expression. Similarly, its presence in the cytoplasm can affect various signaling pathways and metabolic processes .
化学反应分析
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles like hydroxide or alkoxide ions in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
相似化合物的比较
3-Chlorotyrosine
4-Chlorotyrosine
3,5-Dichlorotyrosine
2,4-Dichlorotyrosine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVUADZXXJSDI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564596 | |
| Record name | 2-Chloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70680-93-2 | |
| Record name | 2-Chloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
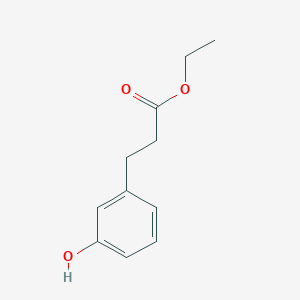
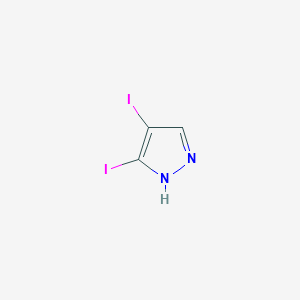
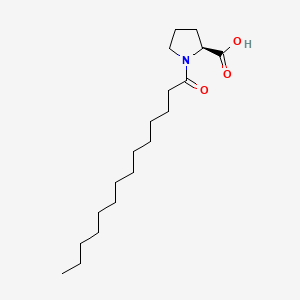
![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)

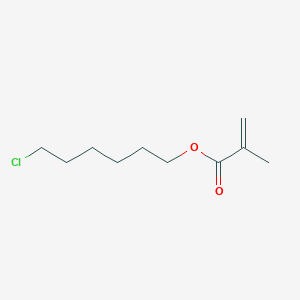
![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)


